5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid
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Overview
Description
5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid: is a heterocyclic compound that features both isochromene and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Rh(II)-catalyzed (3 + 2) annulation of pyridines with 4-diazoisochroman-3-imines . This method provides access to a variety of substituted derivatives with moderate to good yields and complete regioselectivity.
Industrial Production Methods: These methods often involve eco-friendly strategies to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of both isochromene and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid serves as a valuable intermediate for constructing complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. Isoxazole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid involves its interaction with molecular targets through its isochromene and isoxazole moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, isoxazole derivatives are known to inhibit enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Isochromeno[3,4-b]indolizines: These compounds share the isochromene core but differ in the attached heterocyclic ring.
Isoxazole Derivatives: Compounds like 3-(2-methoxyphenyl)isoxazole-5-carboxylic acid have similar isoxazole moieties but differ in their substitution patterns.
Uniqueness: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid is unique due to the combination of isochromene and isoxazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7NO4 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5H-isochromeno[3,4-d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-10-9(16-12-8)7-4-2-1-3-6(7)5-15-10/h1-4H,5H2,(H,13,14) |
InChI Key |
DLAKFOBGLFHQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(O1)C(=NO3)C(=O)O |
Origin of Product |
United States |
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